(8Z)-4-methyl-8-(2-phenylhydrazinylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with a unique structure that includes a furochromene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, followed by the introduction of the phenylhydrazine moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phenylhydrazine moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different furochromene derivatives, while substitution reactions can introduce various functional groups onto the phenylhydrazine moiety.
Wissenschaftliche Forschungsanwendungen
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer therapeutic benefits.
Industry: The compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of (8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The furochromene core may also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Chitosan: A biopolymer functionalized with various compounds for use in biodegradable films.
Uniqueness
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is unique due to its combination of a furochromene core and a phenylhydrazine moiety. This structure provides it with distinct chemical and biological properties that are not found in simpler compounds like dichloroaniline or chitosan.
Eigenschaften
Molekularformel |
C18H12N2O4 |
---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
9-hydroxy-4-methyl-8-phenyldiazenylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H12N2O4/c1-10-9-14(21)24-17-12(10)7-8-13-15(17)16(22)18(23-13)20-19-11-5-3-2-4-6-11/h2-9,22H,1H3 |
InChI-Schlüssel |
YKQTXPJGVRFRGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)N=NC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.